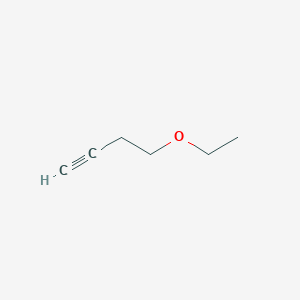

4-ethoxybut-1-yne

Description

BenchChem offers high-quality 4-ethoxybut-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxybut-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-ethoxybut-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNRRHIEGNDKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26976-26-1 | |

| Record name | 4-ethoxybut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-ethoxybut-1-yne: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-ethoxybut-1-yne is an organic molecule that, while not extensively documented in publicly accessible databases, holds significant potential as a versatile building block in synthetic chemistry. Its structure, featuring a terminal alkyne and an ethoxy group, presents a unique combination of functionalities that are highly sought after in the fields of medicinal chemistry and materials science. The terminal alkyne allows for a wide range of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," while the ether linkage can influence solubility and metabolic stability.[1][2]

This technical guide provides a comprehensive overview of 4-ethoxybut-1-yne, including its structural formula, a detailed, plausible synthetic protocol, its predicted physicochemical properties, and a discussion of its potential applications in drug discovery and development.

Core Data and Structural Formula

While a specific CAS (Chemical Abstracts Service) number for 4-ethoxybut-1-yne is not readily found in major chemical databases, its molecular identity is unequivocally defined by its structural formula.

Molecular Formula: C₆H₁₀O[3]

IUPAC Name: 4-ethoxybut-1-yne

SMILES (Simplified Molecular-Input Line-Entry System): CCOCCC#C[3]

InChI (International Chemical Identifier): InChI=1S/C6H10O/c1-3-5-6-7-4-2/h1H,4-6H2,2H3[3]

The structure consists of a four-carbon butynyl chain with a triple bond between the first and second carbon atoms (a terminal alkyne). An ethoxy group (-OCH₂CH₃) is attached to the fourth carbon atom. The linear geometry of the alkyne moiety is a key feature influencing its reactivity and interactions.[1]

Synthesis of 4-ethoxybut-1-yne: A Proposed Protocol

A robust and logical method for the synthesis of 4-ethoxybut-1-yne is the Williamson ether synthesis. This classic and reliable reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (alkoxide). In this proposed protocol, 3-butyn-1-ol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

Reaction Scheme:

Experimental Protocol

Materials:

-

3-Butyn-1-ol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. The flask is cooled to 0 °C in an ice bath.

-

Formation of the Alkoxide: A solution of 3-butyn-1-ol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over 30 minutes. The reaction mixture is allowed to warm to room temperature and stirred for an additional hour. The evolution of hydrogen gas should be observed.

-

Ether Formation: The reaction mixture is cooled back to 0 °C, and ethyl bromide or ethyl iodide (1.2 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 4-ethoxybut-1-yne.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and oxygen. The alkoxide intermediate is also sensitive to moisture.

-

Anhydrous Solvents: Anhydrous THF is used to prevent the quenching of the sodium hydride and the alkoxide intermediate.

-

Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the alcohol without competing in the subsequent substitution reaction.

-

Temperature Control: The initial deprotonation and the addition of the ethyl halide are performed at 0 °C to control the exothermic nature of the reactions and minimize potential side reactions.

-

Quenching: Quenching with a mild acid source like ammonium chloride neutralizes any unreacted sodium hydride and protonates the alkoxide, preventing the formation of emulsions during workup.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-ethoxybut-1-yne.

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-ethoxybut-1-yne, primarily sourced from its PubChem entry (CID 12225167).[3]

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | PubChem |

| XLogP3-AA | 1.0 | PubChem (Predicted) |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 98.073165 g/mol | PubChem |

| Monoisotopic Mass | 98.073165 g/mol | PubChem |

| Topological Polar Surface Area | 9.2 Ų | PubChem |

| Heavy Atom Count | 7 | PubChem |

Potential Applications in Drug Development and Beyond

The true value of 4-ethoxybut-1-yne lies in the synthetic versatility of its terminal alkyne functionality. This group is a cornerstone of modern medicinal chemistry and materials science for several key reasons:

-

Click Chemistry: As a terminal alkyne, 4-ethoxybut-1-yne is an ideal substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2] This highly efficient and bio-orthogonal "click" reaction allows for the facile and robust conjugation of this molecule to other molecules containing an azide group, enabling the rapid synthesis of compound libraries for high-throughput screening.[1]

-

Bio-orthogonal Tagging: The terminal alkyne can serve as a bio-orthogonal chemical reporter.[2] Once incorporated into a larger bioactive molecule, it can be selectively labeled with a fluorescent probe or an affinity tag (containing an azide) within a complex biological system without interfering with native biochemical processes.

-

Metabolic Stability and Target Binding: The introduction of an alkyne group into a drug candidate can enhance its metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the rigid, linear nature of the alkyne can act as a structural scaffold to orient other functional groups for optimal binding to a biological target.[1]

-

Sonogashira Coupling and Other C-C Bond Forming Reactions: The terminal alkyne can participate in a variety of other carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which allows for the introduction of aryl and vinyl groups. This opens up a vast chemical space for the synthesis of complex molecular architectures.

-

Building Block for Heterocycles: Alkynes are versatile precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.

The ethoxy group, in turn, can improve the pharmacokinetic properties of a molecule by increasing its lipophilicity and potentially its cell permeability.

Conclusion

4-ethoxybut-1-yne, while not a commonly cataloged chemical, represents a valuable and synthetically accessible building block. Its dual functionality of a terminal alkyne and an ethoxy group makes it a highly attractive synthon for applications in drug discovery, chemical biology, and materials science. The synthetic protocol outlined in this guide provides a clear and reliable pathway to its preparation, opening the door for its exploration in a variety of research and development endeavors.

References

-

National Center for Biotechnology Information. (2020, December 21). Biosynthesis of alkyne-containing natural products. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. Recent advances in the application of alkynes in multicomponent reactions. [Link]

-

ResearchGate. (2025, October 9). Recent Advances in Terminal Alkyne‐Involved Alkynylation and Alkynylation‐Triggered Tandem Reactions. [Link]

-

PubChem. 4-ethoxybut-1-yne. [Link]

-

National Center for Biotechnology Information. (2018). Terminal Alkyne Biosynthesis in Marine Microbes. PubMed. [Link]

-

PubChem. 4-Ethoxybut-1-ene. [Link]

-

ResearchGate. (2026, February 9). Hydroalkoxylation of alkynes by a nitroxyl containing alcohol, 4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl: Synthesis of spin-labeled enol ethers. [Link]

-

The Good Scents Company. 4-ethoxy-1,1,1-trifluoro-3-buten-2-one. [Link]

-

MDPI. (2021, June 2). Towards Dual-Metal Catalyzed Hydroalkoxylation of Alkynes. [Link]

-

PubChemLite. 4-ethoxybut-1-ene (C6H12O). [Link]

-

National Center for Biotechnology Information. (2024, August 5). One-Pot Synthesis of Terminal Alkynes from Alkenes. [Link]

-

Royal Society of Chemistry. (2020, January 23). Efficient synthesis of 1-iodoalkynes via Al2O3 mediated reaction of terminal alkynes and N-iodosuccinimide. [Link]

-

Medium. (2024, August 14). Exploring the Chemical Properties and Applications of 1-Butyne in Organic Synthesis and Industry. [Link]

-

Master Organic Chemistry. (2022, November 15). Alkynes and Synthesis. [Link]

Sources

Toxicity profile and safety data sheet (SDS) for 4-ethoxybut-1-yne

Comprehensive Toxicity Profiling and Safety Data Sheet (SDS) for 4-Ethoxybut-1-yne: A Technical Guide for Chemical Development

Executive Summary

4-Ethoxybut-1-yne (CAS No. 26976-26-1) is a bifunctional aliphatic compound widely utilized as a synthetic intermediate in drug development and materials science[1][2]. While its terminal alkyne and ether moieties make it highly valuable for click chemistry and cross-coupling reactions, these same functional groups dictate a complex toxicity profile. This whitepaper provides an in-depth mechanistic analysis of its hazards and establishes self-validating protocols for safe handling and toxicological assessment.

Structural Causality & Physicochemical Profiling

The toxicological behavior of 4-ethoxybut-1-yne is a direct consequence of its molecular architecture:

-

The Ether Linkage (Lipophilicity & Instability): The ethyl ether group imparts high lipophilicity, allowing the molecule to rapidly cross the blood-brain barrier (BBB). This pharmacokinetic trait is the primary driver behind its classification for Specific Target Organ Toxicity - Single Exposure (STOT SE 3), specifically manifesting as central nervous system (CNS) depression and narcotic effects[1]. Furthermore, the α -hydrogens adjacent to the ether oxygen are highly susceptible to radical-mediated auto-oxidation, leading to the formation of explosive hydroperoxides over time.

-

The Terminal Alkyne (Electrophilic Reactivity): While alkynes are generally stable, in biological systems, the polarized nature of the terminal alkyne can act as an electrophile. It is capable of undergoing covalent binding with nucleophilic amino acid residues (such as cysteine and lysine) on endogenous proteins.

Toxicological Mechanisms & Signaling Pathways

Understanding the etiology of 4-ethoxybut-1-yne's toxicity is critical for drug development professionals.

-

Respiratory Sensitization (H334) & Skin Irritation (H315): The primary mechanism of sensitization is haptenation[3]. The electrophilic alkyne covalently binds to nucleophilic thiols or amines on native proteins, forming a hapten-protein complex[4]. This complex acts as the Molecular Initiating Event (MIE), which is subsequently recognized by dendritic cells, triggering a Th2-mediated immune cascade that results in allergic contact dermatitis or asthma-like symptoms[1][3].

-

Severe Eye Damage (H318): Direct ocular contact results in rapid protein coagulation and lipid saponification within the corneal epithelium, driven by the organic solvent properties of the ether moiety[1].

Mechanism of 4-ethoxybut-1-yne haptenation and immune sensitization.

Comprehensive Safety Data Sheet (SDS) Framework

The following tables summarize the critical safety parameters and quantitative classification thresholds for 4-ethoxybut-1-yne.

Table 1: GHS Hazard Classifications & Regulatory Codes

| Hazard Class | Category | Hazard Code | Mechanistic Causality |

|---|---|---|---|

| Flammable Liquids | 2 | H225 | High vapor pressure and low flash point of the ether moiety[1]. |

| Skin Irritation | 2 | H315 | Electrophilic reactivity with epidermal keratinocytes[1]. |

| Serious Eye Damage | 1 | H318 | Lipid bilayer disruption and protein coagulation[1]. |

| Respiratory Sensitization | 1 | H334 | Haptenation of respiratory tract proteins (MIE)[1][3]. |

| STOT SE | 3 | H336 | BBB penetration leading to CNS narcotic effects[1]. |

Table 2: DPRA Reactivity Classification (OECD 442C) To quantify the sensitization potential (H334/H315), the Direct Peptide Reactivity Assay (DPRA) uses specific depletion thresholds[4].

| Mean Peptide Depletion (Cys + Lys) | Reactivity Class | DPRA Prediction |

|---|---|---|

| 0% ≤ Depletion ≤ 6.38% | No or minimal | Negative |

| 6.38% < Depletion ≤ 22.62% | Low | Positive |

| 22.62% < Depletion ≤ 42.47% | Moderate | Positive |

| 42.47% < Depletion ≤ 100% | High | Positive |

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the following workflows are designed as self-validating systems. An assay is only considered valid if its internal controls meet predefined quantitative thresholds, eliminating the risk of false negatives.

Protocol 1: Peroxide Quantification and Neutralization (Iodometric Titration)

-

Causality: Ether cleavage and auto-oxidation lead to hydroperoxides. Concentrating or distilling 4-ethoxybut-1-yne without prior testing can result in explosive detonations.

-

Self-Validating Logic: The assay utilizes a known concentration of H2O2 as a positive control. If the potassium iodide (KI) reagent has degraded, the positive control will fail to produce a color change, immediately invalidating the run and preventing a false "zero peroxide" reading for the sample.

-

Step-by-Step Methodology:

-

Reagent Preparation: In a dark Erlenmeyer flask, combine 10 mL of glacial acetic acid and 1 mL of saturated KI solution.

-

System Validation (Control): Run a parallel flask with 1 mL of 0.1% H2O2 . A rapid transition to a deep yellow/brown iodine color must occur to validate the reagents.

-

Sample Incubation: Add 5.0 g of 4-ethoxybut-1-yne to the primary test flask. Swirl gently and incubate in total darkness for 15 minutes.

-

Titration: Titrate the liberated iodine with 0.01 N Sodium Thiosulfate ( Na2S2O3 ) until the solution turns pale yellow. Add 1 mL of 1% starch indicator and continue titrating until the blue complex turns completely colorless.

-

Mitigation: If the calculated peroxide concentration exceeds 100 ppm, pass the chemical through a column of activated basic alumina or wash with an acidified Ferrous Sulfate ( FeSO4 ) solution, then re-test.

-

Self-validating workflow for peroxide quantification and neutralization.

Protocol 2: In Chemico Direct Peptide Reactivity Assay (DPRA - OECD 442C)

-

Causality: To accurately predict the respiratory and skin sensitization potential (H334, H315) without relying on in vivo animal models, we simulate the haptenation event using synthetic peptides[5][6].

-

Self-Validating Logic: Cinnamic aldehyde is utilized as the positive control. The entire assay run is strictly invalidated unless the positive control demonstrates a mean percent peptide depletion between 60.8% and 100% for the cysteine peptide[5].

-

Step-by-Step Methodology:

-

Peptide Preparation: Synthesize and prepare heptapeptides containing Cysteine (Ac-RFAACAA-COOH) and Lysine (Ac-RFAAKAA-COOH) at a concentration of 0.5 mM in phosphate buffer (pH 7.5 for Cys, pH 10.2 for Lys)[3][4].

-

Test Article Incubation: Dissolve 4-ethoxybut-1-yne at 100 mM in acetonitrile. Co-incubate the test article with the peptides at a 1:10 molar ratio (Test:Cys) and a 1:50 molar ratio (Test:Lys)[3].

-

Control Implementation: Prepare the positive control (Cinnamic aldehyde) and a vehicle control (acetonitrile only) under identical stoichiometric conditions[5].

-

Reaction Phase: Incubate all samples in the dark at 25 ± 2.5°C for exactly 24 hours[3][5].

-

Chromatographic Analysis: Quantify the remaining unreacted peptide concentration using High-Performance Liquid Chromatography (HPLC) coupled with UV detection at 220 nm[3][4].

-

Data Synthesis: Calculate the percent peptide depletion relative to the vehicle control baseline. Cross-reference the depletion percentage with the OECD 442C reactivity classification table to determine sensitization liability[4][5].

-

References

-

Title: 4-ethoxybut-1-yne — Chemical Substance Information Source: NextSDS Database URL: [Link]

-

Title: OECD Test Guideline 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay Source: National Toxicology Program (NIH) URL: [Link]

-

Title: Direct Peptide Reactivity Assay (DPRA) Protocol Source: Eurofins URL: [Link]

-

Title: Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

-

Title: Direct Peptide Reactivity Assay (DPRA, OECD 442C) Source: Institute for In Vitro Sciences (IIVS) URL: [Link]

Sources

Application Note: Synthesis of Functionalized 1-Substituted-4-(2-Ethoxyethyl)-1H-1,2,3-Triazoles via CuAAC Click Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Substrate Focus: 4-Ethoxybut-1-yne (CAS: 26976-26-1)

Executive Summary

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized modern synthetic chemistry, offering a near-perfect, modular approach to constructing complex molecular architectures[1]. In medicinal chemistry, the 1,2,3-triazole ring is highly valued as a metabolically stable bioisostere for amide bonds, possessing unique dipole moments and hydrogen-bonding capabilities.

This application note provides an authoritative, in-depth guide to utilizing 4-ethoxybut-1-yne as a terminal alkyne building block in CuAAC reactions. By reacting this specific alkyne with organic azides, chemists can efficiently install a 2-ethoxyethyl side chain at the C4 position of the resulting triazole.

Causality Checkpoint: Why 4-Ethoxybut-1-yne? Unlike rigid alkyl or aryl substituents, the 2-ethoxyethyl moiety acts as a flexible, mini-PEG-like spacer. The inclusion of the ether oxygen introduces a critical hydrogen-bond acceptor, which significantly improves the aqueous solubility of the resulting pharmacophore, modulates lipophilicity (LogP), and enhances binding affinity within target protein pockets. Furthermore, its low boiling point and terminal alkyne reactivity make it an ideal candidate for room-temperature click chemistry.

Mechanistic Insights & Causality

To design a robust and scalable synthesis, one must understand the thermodynamic and kinetic forces driving the CuAAC reaction.

Overcoming the Activation Barrier

The classical thermal Huisgen 1,3-dipolar cycloaddition is an un-catalyzed, concerted process that requires high temperatures and yields a near 1:1 mixture of 1,4- and 1,5-regioisomers[1]. The introduction of a Cu(I) catalyst fundamentally alters the reaction pathway from a concerted mechanism to a stepwise, metallacycle-mediated process. Cu(I) coordinates to the π-electrons of 4-ethoxybut-1-yne, lowering the pKa of the terminal alkyne proton and facilitating the formation of a highly reactive copper(I) acetylide intermediate . This strictly dictates the formation of the 1,4-regioisomer (>99% selectivity).

The Critical Role of Ligands

Cu(I) is thermodynamically unstable in aerobic, aqueous environments. Without stabilization, it rapidly oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II). To create a self-validating, fail-safe catalytic system, chelating ligands are mandatory:

-

2 (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The industry standard for mixed organic/aqueous systems (e.g., t-BuOH/H₂O). It encapsulates the Cu(I) center, preventing oxidation while leaving coordination sites open for the alkyne and azide[2].

-

3 (Tris(3-hydroxypropyltriazolylmethyl)amine): A highly water-soluble alternative. THPTA allows for completely aqueous reactions and acts as a sacrificial protectant against reactive oxygen species (ROS) generated during ascorbate reduction, making it vital for bioconjugation on live cells or sensitive proteins[3].

Fig 1: Catalytic cycle of CuAAC highlighting the stepwise formation of the 1,4-triazole.

Experimental Design & Optimization

The amalgamation of CuAAC processes with sustainable solvents fulfills several important principles of green chemistry[4]. The table below summarizes the quantitative optimization data for the cycloaddition of terminal aliphatic alkynes (such as 4-ethoxybut-1-yne) with standard azides, demonstrating the causality behind reagent selection.

Table 1: Quantitative Optimization Data for CuAAC

| Solvent System | Ligand | Catalyst Loading | Time | Yield | Regioselectivity (1,4 : 1,5) | Causality / Observation |

| Toluene | None | 0 mol% (Thermal) | 24 h | 45% | ~1:1 | High activation energy; non-selective process. |

| t-BuOH / H₂O (1:1) | None | 5 mol% | 12 h | 75% | >99:1 | Cu(I) disproportionates slowly without a stabilizing ligand. |

| t-BuOH / H₂O (1:1) | TBTA | 1 mol% | 2 h | 98% | >99:1 | Ligand stabilizes Cu(I), accelerating turnover and yield. |

| H₂O (100%) | THPTA | 1 mol% | 1 h | 99% | >99:1 | Complete aqueous solubility maximizes reaction kinetics. |

Experimental Workflow & Protocols

Fig 2: Step-by-step experimental workflow for CuAAC synthesis with self-validating checkpoints.

Standard Operating Procedure: Synthesis of 1-Benzyl-4-(2-ethoxyethyl)-1H-1,2,3-triazole

Reagents Required:

-

4-Ethoxybut-1-yne (1.0 equiv, 1.0 mmol, ~98 mg)

-

Benzyl azide (1.0 equiv, 1.0 mmol, ~133 mg)

-

CuSO₄·5H₂O (0.05 equiv, 5 mol%)

-

TBTA Ligand (0.05 equiv, 5 mol%)

-

Sodium Ascorbate (0.2 equiv, 20 mol%)

-

Solvent: t-Butanol / DI Water (1:1 v/v, 5 mL)

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a small vial, dissolve CuSO₄·5H₂O and TBTA in 1 mL of the t-BuOH/H₂O mixture.

-

Causality: Pre-complexing the copper with the ligand prior to reduction prevents the transient, unliganded Cu(I) from rapidly degrading or precipitating as Cu₂O[2].

-

-

Substrate Mixing: In a separate 10 mL round-bottom flask, dissolve 4-ethoxybut-1-yne and benzyl azide in 3 mL of t-BuOH/H₂O. Stir at room temperature.

-

Initiation: Transfer the pre-complexed catalyst solution to the substrate flask. Immediately add sodium ascorbate (dissolved in 1 mL H₂O) dropwise.

-

Self-Validating Checkpoint: The solution will transition from a bright blue (Cu²⁺) to a pale yellow or colorless state (Cu⁺). This visual cue confirms the successful in situ generation of the active catalyst.

-

-

Reaction Monitoring: Stir the reaction vigorously at room temperature for 2 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3).

-

Self-Validating Checkpoint: Because 4-ethoxybut-1-yne lacks a strong UV chromophore, UV monitoring is insufficient. Stain the TLC plate with aqueous KMnO₄. The terminal alkyne will rapidly reduce the permanganate, appearing as a bright yellow spot on a purple background. The disappearance of this spot indicates reaction completion.

-

-

Quenching & Workup: Dilute the reaction mixture with 10 mL of Ethyl Acetate and 10 mL of saturated aqueous EDTA solution (or 10% NH₄OH). Stir vigorously for 15 minutes.

-

Causality: Copper residues can severely interfere with downstream biological assays and cause product degradation. EDTA strongly chelates copper ions, partitioning them entirely into the aqueous phase (the aqueous layer will turn deep blue).

-

-

Extraction & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure triazole.

Analytical Validation

To ensure the structural integrity of the synthesized 1-benzyl-4-(2-ethoxyethyl)-1H-1,2,3-triazole, perform ¹H NMR (400 MHz, CDCl₃) analysis. The following self-validating signals must be present:

-

δ ~7.4 - 7.6 ppm (s, 1H): The diagnostic C5-H proton of the newly formed 1,2,3-triazole ring. Its presence as a sharp singlet confirms the success of the cycloaddition.

-

δ ~5.5 ppm (s, 2H): Benzylic protons (N-CH₂-Ph), shifted downfield due to the adjacent electron-withdrawing triazole nitrogen.

-

δ ~3.7 ppm (t, 2H) & δ ~3.0 ppm (t, 2H): The methylene protons of the ethoxyethyl linker. The triplet at 3.0 ppm corresponds to the CH₂ allylic to the triazole, while the triplet at 3.7 ppm corresponds to the CH₂ adjacent to the ether oxygen.

-

δ ~3.5 ppm (q, 2H) & δ ~1.2 ppm (t, 3H): The classic quartet and triplet splitting pattern of the terminal ethyl ether group (-O-CH₂CH₃).

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. broadpharm.com [broadpharm.com]

- 3. Labeling live cells by copper-catalyzed alkyne--azide click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Application Note: High-Efficiency Synthesis of Functionalized Ketones via Gold-Catalyzed Hydration of 4-Ethoxybut-1-yne

Executive Summary & Strategic Relevance

The synthesis of functionalized methyl ketones is a critical transformation in modern pharmaceutical development. Specifically, 4-ethoxybutan-2-one serves as a highly valued aliphatic building block in medicinal chemistry. It is notably utilized in the synthesis of pyrimido[1,2-a]benzimidazoles and advanced positron emission tomography (PET) imaging tracers, such as T808, which is essential for detecting tau pathology in Alzheimer's disease[1].

Historically, the hydration of terminal alkynes to methyl ketones relied on the Kucherov reaction, utilizing highly toxic Mercury(II) salts and strong Brønsted acids[2]. For substrates like 4-ethoxybut-1-yne, harsh acidic conditions risk the cleavage of the sensitive aliphatic ether linkage. This application note details a modern, green-chemistry protocol utilizing an N-heterocyclic carbene (NHC) Gold(I) catalyst, which operates under mild, acid-free conditions to deliver perfect Markovnikov regioselectivity while preserving the ethoxy functional group[3].

Mechanistic Rationale & Catalyst Selection (E-E-A-T)

As researchers transition away from toxic heavy metals, Gold(I) complexes have emerged as the premier choice for alkyne activation[2]. The experimental design of this protocol is grounded in the specific electronic and steric properties of the [(IPr)AuCl] pre-catalyst (where IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) combined with a silver salt additive.

-

Catalyst Activation & Causality: [(IPr)AuCl] is a stable pre-catalyst. The addition of Silver Hexafluoroantimonate (AgSbF₆) acts as a halide scavenger. The precipitation of AgCl drives the formation of the highly electrophilic, active cationic gold species, [(IPr)Au]+ [4].

-

Regioselectivity: The [(IPr)Au]+ cation acts as a soft π -Lewis acid, coordinating exclusively to the π -system of 4-ethoxybut-1-yne. This coordination depletes electron density from the alkyne, rendering the more substituted internal carbon (C2) highly susceptible to nucleophilic attack by water, strictly enforcing Markovnikov selectivity[5].

-

Solvent Dynamics: Utilizing a Methanol/Water solvent system is not arbitrary. Methanol acts as a protic co-solvent that actively participates in the catalytic cycle by facilitating the crucial proton-transfer step during the protodeauration of the vinyl gold intermediate, significantly accelerating the reaction rate[6].

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of the optimized protocol. It highlights the superiority of the NHC-Gold(I) system over traditional and unoptimized methods.

| Catalyst System | Additive | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| HgSO₄ / H₂SO₄ | None | H₂O / THF | 60 | < 45% | High toxicity; partial ether cleavage due to strong acidic conditions. |

| [(IPr)AuCl] | None | MeOH / H₂O | 80 | 15% | Poor conversion; lack of halide scavenger prevents formation of active [(IPr)Au]+ . |

| [(IPr)AuCl] | AgSbF₆ (1 mol%) | 1,4-Dioxane / H₂O | 80 | 88% | Good yield; standard conditions for internal alkynes, but slower for terminal alkynes[4]. |

| [(IPr)AuCl] | AgSbF₆ (0.1 mol%) | MeOH / H₂O | 60 | > 95% | Optimal; Methanol facilitates proton transfer; low catalyst loading; ether remains intact [3]. |

Experimental Protocol: Self-Validating Workflow

This step-by-step methodology is designed as a self-validating system, incorporating visual cues and precise analytical benchmarks to ensure reproducibility.

Objective: Synthesize 4-ethoxybutan-2-one from 4-ethoxybut-1-yne. Scale: 10 mmol (Standard bench scale).

Materials Required:

-

4-Ethoxybut-1-yne (1.0 equiv, 10 mmol, 0.98 g)

-

[(IPr)AuCl] (0.1 mol%, 0.01 mmol, 6.2 mg)

-

AgSbF₆ (0.1 mol%, 0.01 mmol, 3.4 mg)

-

Anhydrous Methanol (HPLC grade) and Deionized Water

Step 1: Catalyst Activation

-

In a flame-dried Schlenk flask under an inert nitrogen atmosphere, dissolve[(IPr)AuCl] (6.2 mg) and AgSbF₆ (3.4 mg) in 2.0 mL of anhydrous methanol.

-

Stir the mixture at room temperature for 15 minutes in the dark (wrap the flask in aluminum foil).

-

Validation Checkpoint: The solution will transition from clear to cloudy as a white precipitate of AgCl forms. This visual cue confirms the successful generation of the active cationic gold catalyst.

Step 2: Substrate Addition & Reaction Execution

-

Filter the active catalyst solution through a 0.22 μm PTFE syringe filter directly into a reaction vial containing 4-ethoxybut-1-yne (0.98 g) dissolved in 8.0 mL of a Methanol/Water mixture (10:1 v/v).

-

Causality: Filtration removes the insoluble AgCl, preventing heterogeneous side-reactions or unwanted alkyne polymerization.

-

Seal the reaction vial and stir the mixture at 60 °C for 4 hours.

-

Monitor the reaction progression via TLC (Hexanes/EtOAc 4:1). The terminal alkyne spot will disappear, replaced by a lower Rf spot corresponding to the ketone (visualized with KMnO₄ stain).

Step 3: Workup & Isolation

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove the methanol.

-

Dilute the remaining aqueous residue with Dichloromethane (DCM, 3 x 10 mL) and extract the product.

-

Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product via short-path distillation or silica gel flash chromatography to yield 4-ethoxybutan-2-one as a colorless oil.

Step 4: Analytical Validation Confirm the structural integrity and regioselectivity of the product using ¹H NMR spectroscopy. The presence of the intact ether and the newly formed methyl ketone must align with the following validated shifts[7]:

-

¹H NMR (200 MHz, CDCl₃): δ 1.12 (t, 3H, J = 7.0 Hz, ethoxy -CH₃), 2.13 (s, 3H, methyl ketone -CH₃), 2.63 (t, 2H, J = 6.2 Hz, -CH₂- adjacent to carbonyl), 3.43 (q, 2H, J = 7.0 Hz, ethoxy -CH₂-O-), 3.65 (t, 2H, J = 6.2 Hz, -O-CH₂- adjacent to ether).

Process Visualization

Fig 1: Gold(I)-catalyzed Markovnikov hydration cycle of 4-ethoxybut-1-yne to 4-ethoxybutan-2-one.

References

- Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use.PMC (National Institutes of Health).

- Catalytic Hydration of Alkynes and Its Application in Synthesis.Thieme Connect.

- [(NHC)AuI]-Catalyzed Acid-Free Alkyne Hydration at Part-per-Million Catalyst Loadings (N. Marion, R. S. Ramón, S. P. Nolan).Organic Chemistry Portal.

- A New Insight into Gold(I)-Catalyzed Hydration of Alkynes: Proton Transfer.ResearchGate.

- Heterobimetallic Pd–Sn Catalysis: Michael Addition Reaction with C-, N-, O-, and S-Nucleophiles and in Situ Diagnostics.ACS Publications.

- Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights.MDPI.

- N-Heterocyclic Carbene Gold Complexes Active in Hydroamination and Hydration of Alkynes.MDPI.

Sources

- 1. Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. [(NHC)AuI]-Catalyzed Acid-Free Alkyne Hydration at Part-per-Million Catalyst Loadings [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Application Note: High-Yield Hydroboration-Oxidation of 4-Ethoxybut-1-yne

Introduction and Strategic Rationale

The synthesis of ether-functionalized aliphatic aldehydes is a critical operation in drug development, providing versatile electrophilic handles for downstream reductive aminations and Wittig olefinations. 4-Ethoxybut-1-yne is a highly valuable terminal alkyne precursor for these pathways. However, converting a terminal alkyne to an aldehyde requires overriding the natural Markovnikov selectivity of alkyne hydration, which typically yields methyl ketones[1].

To achieve the desired transformation, an indirect hydroboration-oxidation sequence is employed[2]. This protocol outlines the mechanistic logic, reagent selection, and step-by-step methodology for the high-yielding conversion of 4-ethoxybut-1-yne to 4-ethoxybutanal, emphasizing strict regiocontrol and functional group tolerance.

Mechanistic Causality & Reagent Selection

The hydroboration of terminal alkynes presents two primary challenges: regioselectivity (Markovnikov vs. anti-Markovnikov) and stoichiometry (mono-addition vs. double addition)[2].

When unhindered borane sources like BH₃·THF are used, the lack of steric bulk often leads to double hydroboration, forming gem-diborylalkanes, and yields poor regiocontrol[2][3]. To enforce strict mono-addition and anti-Markovnikov selectivity, sterically hindered dialkylboranes—specifically 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (Sia₂BH)—are required[2]. The massive steric bulk of 9-BBN forces the boron atom to attack the least hindered terminal carbon (C1) of 4-ethoxybut-1-yne, forming a stable alkenylborane intermediate[4].

Following hydroboration, alkaline oxidation utilizing sodium hydroxide and hydrogen peroxide (NaOH/H₂O₂) replaces the C–B bond with a C–O bond via a hydroperoxide nucleophilic attack and subsequent alkyl migration[2]. This generates an unstable enol intermediate[4]. Because C=O double bonds are thermodynamically far more stable than C=C double bonds, the enol rapidly undergoes keto-enol tautomerization to yield the final target: 4-ethoxybutanal[4].

Reaction workflow for the hydroboration-oxidation of 4-ethoxybut-1-yne to 4-ethoxybutanal.

Quantitative Reagent Comparison

Selecting the correct borane is the most critical variable in this protocol. The table below summarizes the quantitative and qualitative outcomes of utilizing different borane reagents on terminal alkynes based on established reactivity profiles[2][3][4].

| Borane Reagent | Steric Bulk | Mono-addition Selectivity | Anti-Markovnikov Regioselectivity | Major Carbonyl Product |

| Borane-THF (BH₃·THF) | Low | Poor (Double addition) | ~70-80% | Complex Mixture |

| Disiamylborane (Sia₂BH) | High | Excellent | >98% | Aldehyde |

| 9-BBN | Very High | Excellent | >99% | Aldehyde |

Experimental Protocol: Synthesis of 4-Ethoxybutanal

This methodology is designed as a self-validating system, incorporating in-process checks to guarantee safety and yield.

Materials Required

-

Substrate: 4-Ethoxybut-1-yne (1.0 equiv)

-

Reagents: 9-BBN (0.5 M solution in THF, 1.15 equiv), 30% H₂O₂ (aq, 3.0 equiv), 3 M NaOH (aq, 3.0 equiv).

-

Solvents: Anhydrous Tetrahydrofuran (THF), Diethyl Ether (Et₂O), Saturated Na₂S₂O₃ (aq), Brine.

Step-by-Step Methodology

Step 1: System Preparation and Solvation

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and purge with Argon for 15 minutes.

-

Dissolve 4-ethoxybut-1-yne in anhydrous THF to achieve a 0.2 M substrate concentration.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Causality & Insight: Borane reagents are highly sensitive to moisture; any trace water will prematurely hydrolyze 9-BBN, destroying the reagent[5]. Furthermore, the ether oxygen in 4-ethoxybut-1-yne can act as a Lewis base and transiently coordinate with the empty p-orbital of the boron atom. Cooling to 0 °C mitigates unwanted side reactions and controls the exothermic nature of the initial addition.

Step 2: Regioselective Hydroboration

-

Add the 9-BBN solution (1.15 equiv) dropwise via a syringe over 15 minutes.

-

Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 3 hours.

-

In-Process Check: Monitor the reaction via TLC (Hexanes/EtOAc). The reaction is complete when the alkyne spot completely disappears.

-

Causality & Insight: A slight stoichiometric excess of 9-BBN (1.15 equiv) is intentionally used to compensate for any transient Lewis acid-base complexation with the ethoxy group. The massive steric bulk of 9-BBN ensures >99% anti-Markovnikov addition[4].

Step 3: Alkaline Oxidation

-

Re-cool the reaction mixture to 0 °C.

-

Slowly add 3 M NaOH (3.0 equiv) dropwise.

-

Immediately follow with the dropwise addition of 30% H₂O₂ (3.0 equiv). Caution: This step is highly exothermic.

-

Remove the ice bath and stir vigorously at room temperature for 1.5 hours.

-

Causality & Insight: The NaOH deprotonates the hydrogen peroxide to form the highly nucleophilic hydroperoxide ion ( HOO− ), which attacks the electron-deficient boron atom[2]. Strict temperature control during addition prevents the thermal degradation or over-oxidation of the newly formed aldehyde.

Step 4: Tautomerization and Quenching (Self-Validating Workup)

-

The intermediate enol will spontaneously tautomerize to 4-ethoxybutanal in the reaction mixture[1][4].

-

Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) until bubbling ceases.

-

Self-Validation Check: Dip a strip of KI-starch indicator paper into the aqueous layer. If the paper turns blue/black, unreacted peroxides remain; add more Na₂S₂O₃ until the paper remains white.

-

Causality & Insight: Failing to quench residual peroxides can lead to the over-oxidation of the aldehyde to a carboxylic acid during concentration, or pose an explosive hazard during solvent removal.

Step 5: Extraction and Purification

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with Diethyl Ether (3 × 20 mL).

-

Wash the combined organic layers with brine to remove residual water and salts.

-

Dry the organic phase over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (aldehyde products can be volatile). Purify via flash column chromatography if necessary.

References

- Hydr

- 9.

- Alkyne Hydroboration With "R2BH". Master Organic Chemistry.

- A Comparative Guide to the Reactivity of Terminal vs. Internal Alkynes in Organic Synthesis. Benchchem.

- Electrochemical Hydrobor

Sources

Troubleshooting low conversion rates in 4-ethoxybut-1-yne click chemistry reactions

Welcome to the Technical Support Center for bioconjugation and click chemistry. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 4-ethoxybut-1-yne .

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is famously robust, aliphatic alkynes bearing ether linkages often exhibit stalled kinetics. This guide synthesizes mechanistic theory with field-proven, self-validating protocols to help you troubleshoot and optimize your conversion rates.

Diagnostic Logic Tree

Diagnostic workflow for troubleshooting low conversion in 4-ethoxybut-1-yne CuAAC reactions.

Section 1: Mechanistic FAQs & Causality

Q1: Why is 4-ethoxybut-1-yne yielding significantly lower conversion rates compared to standard aromatic alkynes like phenylacetylene? Causality: The discrepancy lies in electronic effects and off-cycle coordination. Aromatic alkynes benefit from extended conjugation, which increases the acidity of the terminal proton and facilitates rapid, exothermic copper acetylide formation[1]. 4-ethoxybut-1-yne is aliphatic, making this initial deprotonation step intrinsically slower. Furthermore, the ether oxygen in the ethoxy group acts as a weak Lewis base. In suboptimal conditions, this oxygen can weakly coordinate to the Cu(I) center, creating a competing equilibrium that temporarily sequesters the catalyst and retards the cycloaddition step[2]. Solution: You must force the catalytic cycle forward by using a strongly coordinating, 3[3] to outcompete the ether oxygen.

Q2: My reaction mixture retains a blue/green tint, and conversion is stalled at <10%. What is happening? Causality: A blue or green tint is a definitive visual indicator of Cu(II)[4]. The CuAAC reaction strictly requires the Cu(I) oxidation state. If the solution is blue, your active Cu(I) catalyst has been oxidized by dissolved oxygen, or the sodium ascorbate has been depleted. Copper will then catalyze the oxidation of ascorbate, generating reactive oxygen species and killing the reaction[4]. Solution: Increase sodium ascorbate to 40 equivalents relative to the alkyne, thoroughly degas your buffers, and ensure you pre-complex the copper with THPTA before adding the reducing agent.

Q3: Does the THPTA-to-Copper ratio actually matter for this specific alkyne? Causality: Absolutely. While a 1:1 or 2:1 ratio is often cited for simple small molecules, leaving open coordination sites on the copper makes it susceptible to oxidation and inhibitory coordination by the alkyne's ether oxygen or buffer components (like chloride ions >0.2 M)[4]. Solution: A 3[3] is strictly recommended. The excess ligand acts as both a kinetic accelerator and a sacrificial reductant, protecting the biomolecule and maintaining the necessary coordination environment[3].

Q4: What is the optimal solvent system if my biomolecule requires aqueous conditions? Causality: 4-ethoxybut-1-yne has limited aqueous solubility. If it forms micro-emulsions or partitions out of the aqueous phase, the effective molarity drops, stalling the reaction. Solution: Introduce a biocompatible co-solvent. Adding 10–20% DMSO or t-BuOH solvates the alkyne without denaturing most proteins. For non-biological small-molecule clicks, the biomass-derived solvent 5[5] for aliphatic alkynes.

Section 2: Quantitative Troubleshooting Matrix

Use the following data table to adjust your reaction parameters. These optimizations specifically target the sluggish kinetics of aliphatic ether-alkynes.

| Parameter | Standard CuAAC | Optimized for 4-Ethoxybut-1-yne | Mechanistic Rationale | Expected Conversion Gain |

| THPTA:Cu Ratio | 1:1 to 2:1 | 5:1 | Saturates Cu(I) coordination sphere, outcompeting ether oxygen and chloride ions. | +20–30% |

| Solvent System | 100% Aqueous | 10–20% DMSO or Cyrene™ | Solvates the aliphatic ether chain, preventing micelle formation and phase separation. | +40–50% |

| Sodium Ascorbate | 10 equivalents | 40 equivalents | Overcomes oxidative degradation during the slower aliphatic reaction cycle. | +15–25% |

| Cu(I) Concentration | 0.10 mM | 0.25 mM – 0.50 mM | Drives the slower kinetics of aliphatic copper acetylide formation via mass action. | +10–15% |

Section 3: Self-Validating Protocol for 4-Ethoxybut-1-yne CuAAC

This methodology is designed as a self-validating system . At critical junctions, specific visual or physical cues will confirm that the chemical environment is correct before you proceed to the next step, preventing wasted samples.

Step 1: Reagent Preparation (Strictly Fresh)

-

Prepare 200 mM THPTA ligand in degassed water[6].

-

Prepare 100 mM CuSO₄ in water[6].

-

Prepare 100 mM Sodium Ascorbate in water (Must be made fresh daily; ascorbate degrades rapidly).

-

Prepare 4-ethoxybut-1-yne at 100 mM in 100% DMSO.

Step 2: Catalyst Pre-complexation (Validation Checkpoint 1)

-

In a microcentrifuge tube, mix CuSO₄ and THPTA in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA)[3].

-

Incubate at room temperature for 5 minutes.

-

Self-Validation: The solution must turn a brilliant, clear blue. This confirms the Cu(II) is successfully chelated by THPTA, preventing premature precipitation as copper hydroxide or disproportionation[7].

Step 3: Substrate Solvation (Validation Checkpoint 2)

-

Combine your azide-labeled biomolecule (e.g., 50 µM final) with the 4-ethoxybut-1-yne solution (e.g., 500 µM final, 10-fold excess).

-

Ensure the final solvent concentration contains at least 10% DMSO (or Cyrene™ for small molecules)[5].

-

Self-Validation: Inspect the tube against a light source. The solution must be optically clear. If it is cloudy, the alkyne has crashed out; add DMSO in 2% increments until clear.

Step 4: Initiation & Reduction (Validation Checkpoint 3)

-

Add the pre-complexed Cu/THPTA solution to the substrate mixture.

-

Finally, add the Sodium Ascorbate (40 equivalents relative to the azide) to initiate the reaction[8].

-

Self-Validation: Within 30 seconds of adding the ascorbate, the solution must transition from pale blue to colorless or pale yellow . If the solution remains blue or turns green, Cu(II) is still present. Stop, degas your buffers with N₂, and add an additional 10 equivalents of ascorbate[4].

Step 5: Incubation and Quenching

-

Protect the reaction from light and incubate at room temperature (or 30 °C to accelerate the aliphatic alkyne) for 60–120 minutes.

-

Quench the reaction by adding a copper chelator (e.g., 1 mM EDTA) or proceed directly to ethanol precipitation/size-exclusion chromatography.

References

- Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation Current Protocols in Chemical Biology (Jena Bioscience / PMC)

- Protocol for Azide-Alkyne Click Chemistry BroadPharm Protocols

- Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction RSC Publishing

- Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene™ under one-pot conditions Beilstein Journals

- Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjug

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]

- 6. broadpharm.com [broadpharm.com]

- 7. glenresearch.com [glenresearch.com]

- 8. broadpharm.com [broadpharm.com]

Handling and storing moisture-sensitive 4-ethoxybut-1-yne reagents safely

Technical Support Center: 4-Ethoxybut-1-yne Handling & Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide for researchers and drug development professionals working with 4-ethoxybut-1-yne (ethyl homopropargyl ether). This bifunctional reagent—featuring both a terminal alkyne and an aliphatic ether—presents unique reactivity profiles but demands rigorous handling to prevent degradation, reaction quenching, and severe safety hazards.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why do my downstream metallation (e.g., lithiation, Grignard) reactions with 4-ethoxybut-1-yne consistently fail or produce low yields, even when using anhydrous solvents? Causality & Expert Insight: The failure is likely due to trace moisture within the reagent itself, not just the reaction solvent. Alkynyl ethers like 4-ethoxybut-1-yne are highly moisture-sensitive[1]. In organometallic synthesis, terminal alkynes are typically deprotonated by strong bases (like n -BuLi or i -PrMgCl) to form nucleophilic acetylides. Because the pKa of a terminal alkyne is approximately 25, and the pKa of water is 15.7, any trace water will preferentially and irreversibly quench the base or the resulting acetylide intermediate. Furthermore, in the presence of transition metal catalysts and trace water, the alkyne moiety can undergo unintended hydration to form a ketone. Resolution: You must dry the reagent prior to use. Relying on the manufacturer's initial anhydrous seal is insufficient once the septum is pierced.

Q2: I noticed a crystalline residue around the cap of an older bottle of 4-ethoxybut-1-yne. Is this a safety risk? Causality & Expert Insight: Yes, this is a critical explosion hazard. Stop handling the bottle immediately. Like all aliphatic ethers, 4-ethoxybut-1-yne possesses α -hydrogens adjacent to the ether oxygen. Upon exposure to atmospheric oxygen and light, these hydrogens undergo radical auto-oxidation to form organic hydroperoxides[2]. These peroxides are highly shock- and friction-sensitive and can detonate from heat or impact[2]. Crystals around the cap indicate a dangerous accumulation of solid polymeric peroxides[3]. Resolution: Do not open or move the bottle. Contact your Environmental Health and Safety (EHS) department for specialized disposal[3].

Q3: Do I need a glovebox to handle this reagent, or is a Schlenk line sufficient? Causality & Expert Insight: While a strictly anhydrous and oxygen-free glovebox is ideal, it is not strictly mandatory if you employ rigorous Schlenk techniques. Recent methodological advances demonstrate that briefly exposing terminal alkynes to activated molecular sieves under standard air-free benchtop conditions offers a highly effective alternative to glovebox handling[4]. The key is establishing a continuous inert gas (Argon or N2 ) blanket during transfers to prevent both moisture ingress and oxygen-driven peroxide formation.

Part 2: Visualizing Degradation & Handling Workflows

Caption: Mechanistic pathways of 4-ethoxybut-1-yne degradation via oxygen and moisture exposure.

Caption: Self-validating workflow for the safe benchtop handling and preparation of 4-ethoxybut-1-yne.

Part 3: Quantitative Storage and Quality Metrics

To maintain scientific integrity, qualitative assessments must be replaced with strict quantitative thresholds. Compare your laboratory practices against the following standardized metrics:

| Parameter | Recommended Threshold / Condition | Scientific Rationale |

| Storage Temperature | 2°C to 8°C (Explosion-proof fridge) | Minimizes the kinetic rate of radical peroxide formation and thermal degradation. |

| Atmosphere | Argon (preferred over N2 ) | Argon is denser than air, providing a superior protective blanket over the liquid phase to exclude O2 and moisture. |

| Peroxide Limit | <10 ppm | Concentrations >10 ppm risk interference with organometallic catalysts; >100 ppm poses a severe explosion risk upon concentration. |

| Moisture Limit | <50 ppm | Ensures high yields in stoichiometric deprotonation reactions (e.g., forming lithium alkynyl species). |

| Shelf Life (Opened) | 3 Months (if uninhibited) | Class-B peroxide formers must be tested or disposed of 3 months after opening to prevent explosive accumulation[3]. |

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation steps. Implement the following methodologies to ensure absolute trustworthiness in your reagent handling.

Protocol A: Peroxide Detection and Remediation

Do not distill or concentrate 4-ethoxybut-1-yne without performing this protocol.

-

Validation of Test Strips (The "Self-Validation" Step):

-

Causality: KI starch paper degrades over time. A false negative could lead to a fatal explosion.

-

Action: Place one drop of dilute ( ∼0.3% ) H2O2 on a test strip. It must turn dark blue instantly. If it does not, discard the batch of strips.

-

-

Reagent Testing:

-

Under an argon counter-flow, withdraw 0.5 mL of 4-ethoxybut-1-yne using a flushed syringe.

-

Apply 1-2 drops to the validated KI starch paper.

-

Compare the color change against the manufacturer's scale.

-

-

Remediation (If Peroxides >10 ppm):

-

Pack a glass column with 10 grams of activated basic alumina (Brockmann I) per 100 mL of reagent.

-

Causality: Basic alumina traps polar hydroperoxides while allowing the less polar ether/alkyne to elute.

-

Elute the 4-ethoxybut-1-yne through the column directly into an argon-purged Schlenk flask.

-

Re-test the eluent using Step 2 to validate complete peroxide removal.

-

Protocol B: Rigorous Drying and Schlenk Transfer

For use in highly moisture-sensitive cross-coupling or metallation reactions.

-

Preparation of Molecular Sieves:

-

Activate 4Å molecular sieves by heating to 300°C under high vacuum ( <0.1 mbar) for 4 hours. Backfill with Argon.

-

Causality: 4Å sieves perfectly trap the kinetic diameter of water molecules ( 2.65 Å) without absorbing the larger 4-ethoxybut-1-yne molecule.

-

-

Drying the Reagent:

-

Add the activated sieves to the peroxide-free 4-ethoxybut-1-yne ( ∼10%w/v ) in an oven-dried Schlenk flask.

-

Allow to sit for 24 hours under a positive pressure of Argon.

-

-

Validation of Dryness (Karl Fischer Titration):

-

Withdraw a 1.0 mL aliquot and inject it into a coulometric Karl Fischer titrator.

-

Success Criterion: The moisture content must read <50 ppm. If higher, replace the sieves and wait an additional 12 hours.

-

-

Dispensing:

-

Use a gas-tight syringe purged three times with Argon.

-

Insert the needle through the septum, draw the required volume, and transfer directly into the reaction vessel, maintaining the Argon blanket at all times.

-

References

-

Fiveable. Names and Properties of Ethers | Organic Chemistry Class. Retrieved from[Link]

-

University of Pennsylvania Environmental Health and Radiation Safety (PennEHRS). SOP: Peroxide-Formers. Retrieved from[Link]

-

Organic Syntheses. Copper-Catalyzed Semi-Reduction of Alkynes. Retrieved from[Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis. Ethoxyethyne. Retrieved from[Link]

Sources

A Senior Application Scientist's Guide to the Purity Validation of 4-Ethoxybut-1-yne via Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

In the landscape of synthetic chemistry and pharmaceutical development, the absolute purity of starting materials and intermediates is non-negotiable. 4-Ethoxybut-1-yne, a versatile building block, is no exception. Its purity directly impacts reaction yields, impurity profiles of subsequent products, and, ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). This guide provides an in-depth validation of Gas Chromatography-Mass Spectrometry (GC-MS) as the definitive method for assessing the purity of 4-ethoxybut-1-yne. We will explore the causality behind methodological choices, present a detailed, self-validating protocol, and objectively compare GC-MS to alternative analytical techniques, supported by experimental data principles.

The Criticality of Purity for 4-Ethoxybut-1-yne

4-Ethoxybut-1-yne (C₆H₁₀O) is a key synthon featuring both a terminal alkyne and an ether functional group.[1][2] This dual functionality makes it valuable in constructing complex molecules. However, potential impurities arising from its synthesis—such as residual starting materials, isomers like 4-ethoxybut-1-ene[3][4], or related alkynes[5][6]—can introduce significant downstream complications. For researchers and drug development professionals, ensuring a purity of >99% is often a critical quality attribute (CQA) to guarantee reproducibility and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection power of mass spectrometry.[7][8] Due to the volatile nature of 4-ethoxybut-1-yne, GC-MS stands out as the gold-standard method for its purity analysis.[9][10]

The Premier Approach: Purity Validation by GC-MS

The choice of GC-MS is rooted in its ability to separate volatile compounds with high resolution and provide definitive structural identification of both the main component and any trace impurities.[7] The mass spectrometer fragments the eluting compounds into predictable patterns, which act as a chemical fingerprint, allowing for unambiguous identification against spectral libraries.[11][12]

Experimental Workflow: A Self-Validating System

The following protocol is designed to be a self-validating system, where system suitability checks and controls are embedded to ensure the trustworthiness of every result. The workflow is visualized below.

Caption: GC-MS workflow for 4-ethoxybut-1-yne purity analysis.

Detailed Experimental Protocol

This protocol is grounded in established standards for the analysis of volatile organic compounds.[13][14][15]

1. Reagents and Materials:

-

4-Ethoxybut-1-yne Sample

-

High-Purity Hexane (or other suitable volatile solvent like Dichloromethane)

-

2 mL GC Vials with Septa

-

High-purity water (Grade 1 as per ISO 3696) for cleaning purposes.[16]

2. Sample Preparation:

-

Accurately prepare a stock solution of the 4-ethoxybut-1-yne sample in high-purity hexane to a concentration of approximately 1000 ppm (1 mg/mL).

-

Causality: Dilution is critical to prevent column overloading and saturation of the MS detector, which would compromise peak shape and quantitative accuracy.[17] Hexane is chosen as it is a volatile, non-polar solvent that will not interfere with the analysis of the slightly more polar analyte.

-

3. Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: Agilent J&W DB-WAX or similar polar column (e.g., containing polyethylene glycol). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Causality: A polar stationary phase is selected to provide optimal separation for polarizable compounds like alkynes.[18] It allows for interaction based on dipole moments, effectively separating 4-ethoxybut-1-yne from potential non-polar impurities (like residual alkanes) and closely related polar isomers.

-

-

Injection: 1 µL injection volume with a 50:1 split ratio.

-

Causality: A split injection prevents overloading the capillary column, ensuring sharp peaks and better resolution.

-

-

Inlet Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 220°C at 15°C/min.

-

Hold: Hold at 220°C for 5 minutes.

-

-

MSD Transfer Line Temperature: 280°C

4. Mass Spectrometer Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 35 - 300 amu.

5. Data Analysis and Purity Calculation:

-

Integrate all peaks in the resulting Total Ion Chromatogram (TIC).

-

Identify the peak corresponding to 4-ethoxybut-1-yne by comparing its mass spectrum with the NIST library.

-

Identify impurity peaks in the same manner.

-

Calculate purity using the area percent method:

-

Purity (%) = (Area of 4-ethoxybut-1-yne Peak / Total Area of All Peaks) x 100

-

Method Validation: The Cornerstone of Trustworthiness

To ensure the analytical procedure is suitable for its intended purpose, validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[20][21] For a purity test, the most critical validation parameters are specificity and the limit of detection for impurities.[22]

-

Specificity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants.[22] This is demonstrated by obtaining clean separation of all components on the chromatogram and unique mass spectra for each.

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): These parameters define the lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling trace-level contaminants.

-

Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts), demonstrating the method's consistency.[21][23] The Relative Standard Deviation (RSD) of the peak area should typically be ≤15% for trace impurity analysis.[24]

Comparative Analysis with Alternative Methodologies

While GC-MS is the optimal technique, it is valuable to understand its performance relative to other analytical methods.

| Technique | Principle | Pros for 4-ethoxybut-1-yne Analysis | Cons for 4-ethoxybut-1-yne Analysis |

| GC-MS | Separation by volatility/polarity, detection by mass-to-charge ratio. | High Sensitivity & Selectivity: Ideal for volatile compounds and trace impurity detection.[7] Definitive Identification: Mass spectra provide structural confirmation.[10] Established Libraries: Extensive libraries for impurity identification.[11][12] | Requires sample to be volatile and thermally stable (which this analyte is). |

| qNMR | Quantitative Nuclear Magnetic Resonance. Measures signal intensity relative to an internal standard. | Absolute Quantification: Can determine purity without a specific reference standard for the analyte. Structural Information: Provides rich structural data. | Lower Sensitivity: Not suitable for detecting impurities below ~0.1%. Poor Separation: May not resolve signals from structurally similar impurities. |

| HPLC | High-Performance Liquid Chromatography. Separation based on partitioning between mobile and stationary phases. | Good for non-volatile or thermally labile impurities. | Unsuitable for Volatile Analytes: 4-ethoxybut-1-yne would likely evaporate or have poor retention. Requires derivatization, adding complexity. |

| FTIR | Fourier-Transform Infrared Spectroscopy. Measures absorption of infrared radiation by specific chemical bonds. | Functional Group Confirmation: Can quickly confirm the presence of alkyne (C≡C-H) and ether (C-O-C) groups. | Not Quantitative: Cannot be used for accurate purity determination. Low Specificity: Cannot distinguish between different molecules containing the same functional groups. |

Conclusion: An Authoritative Endorsement of GC-MS

For the validation of 4-ethoxybut-1-yne sample purity, Gas Chromatography-Mass Spectrometry provides an unparalleled combination of separation efficiency, sensitivity, and specificity. Its ability to resolve and definitively identify volatile impurities at trace levels makes it the most reliable and authoritative choice for researchers, scientists, and drug development professionals.[7][8] Alternative methods like qNMR may serve as complementary tools for absolute quantification of the bulk material, but they lack the sensitivity required for comprehensive impurity profiling. The adoption of a well-validated GC-MS protocol, as detailed in this guide, ensures a high degree of assurance in the quality and consistency of this critical chemical building block, thereby upholding the principles of scientific integrity and regulatory compliance.

References

-

NIST Mass Spectral Library. Diablo Analytical. [Link]

-

NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database. JSB. [Link]

-

NIST 23 Mass Spectral Library Bundle. Quantum Analytics. [Link]

-

Bruker NIST Mass Spectral Library. Bruker. [Link]

-

Wiley Registry/NIST Mass Spectral Library 2023. Wiley Science Solutions. [Link]

-

Validation of Analytical Methods: A Review. Gavin Publishers. [Link]

-

ASTM D6420: Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ASTM International. [Link]

-

ASTM D4128: Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry. ASTM International. [Link]

-

ASTM D6420-99: Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry. ANSI Webstore. [Link]

-

Analytical method validation: A brief review. ResearchGate. [Link]

-

Live qualification/validation of purity methods for protein products. Purdue University. [Link]

-

GC-MS Services. Anderson Materials Evaluation, Inc. [Link]

-

Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Center for Biotechnology Information. [Link]

-

Method Validation Guidelines. BioPharm International. [Link]

-

ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]

-

Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. ACS Publications. [Link]

-

Using High Purity Water For Volatile Organic Compound (VOC) Analysis Via GC-MS. AZoM. [Link]

-

Low-Cost Alternative for Online Analysis of Volatile Organic Compounds. National Center for Biotechnology Information. [Link]

-

Volatile Organic Compound (VOC) Testing and Analysis. Intertek. [Link]

-

Types of stationary phases in gas chromatography. Phenomenex. [Link]

-

ISO 3696:1987 - Water for analytical laboratory use — Specification and test methods. iTeh Standards. [Link]

-

4-ethoxybut-1-yne (C6H10O). PubChemLite. [Link]

-

GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager. [Link]

-

Top Quality Standards to Look for in Chemical Manufacturing. Arrakis Industries. [Link]

-

Stationary Phases. SRI Instruments. [Link]

-

Choosing the Right Analytical Standards: Purity, Stability & Certification. PureSynth. [Link]

-

GC-MS - Mass Spectrometry Research and Education Center. University of Florida. [Link]

-

Types of Liquid Stationary Phases for Gas Chromatography. GL Sciences. [Link]

-

ISO 23033:2022(en) Biotechnology — Analytical methods — General requirements and considerations for the validation of test methods to evaluate the purity of cellular therapeutic products. International Organization for Standardization. [Link]

-

4-Ethoxybut-1-ene. PubChem. [Link]

-

Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. National Center for Biotechnology Information. [Link]

-

4-ethoxybut-1-ene (C6H12O). PubChemLite. [Link]

-

4,4-Dimethoxybut-1-yne. Organic Syntheses. [Link]

-

Mass Fragmentation of Alkenes, Alkynes & Alcohols (MS/MS). YouTube. [Link]

-

1-ethoxy-1-butyne. Organic Syntheses. [Link]

-

Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL). Pragolab. [Link]

-

3-Ethoxybut-1-yne. PubChem. [Link]

-

Enhancing MRM Experiments in GC/MS/MS Using APGC. Waters. [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

About Workup. University of Rochester, Department of Chemistry. [Link]

-

Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine. National Center for Biotechnology Information. [Link]

-

Identity, Appearance, Spectral Data, Material Balance and Mass Spectrometry by GC-MS of Bis(2-ethylhex. EPA Archive. [Link]

Sources

- 1. PubChemLite - 4-ethoxybut-1-yne (C6H10O) [pubchemlite.lcsb.uni.lu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Ethoxybut-1-ene | C6H12O | CID 533994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 4-ethoxybut-1-ene (C6H12O) [pubchemlite.lcsb.uni.lu]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Ethoxybut-1-yne | C6H10O | CID 13679040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 8. GC-MS – Mass Spectrometry Research and Education Center [mass-spec.chem.ufl.edu]

- 9. azom.com [azom.com]

- 10. 휘발성 유기 화합물 분석 | Thermo Fisher Scientific - KR [thermofisher.com]

- 11. diabloanalytical.com [diabloanalytical.com]

- 12. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]

- 13. D6420 Standard Test Method for Determination of Gaseous Organic Compounds by Direct Interface Gas Chromatography-Mass Spectrometry [store.astm.org]

- 14. D4128 Standard Guide for Identification and Quantitation of Organic Compounds in Water by Combined Gas Chromatography and Electron Impact Mass Spectrometry [store.astm.org]

- 15. webstore.ansi.org [webstore.ansi.org]

- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. glsciencesinc.com [glsciencesinc.com]

- 19. Wiley Registry/NIST Mass Spectral Library 2023 - Wiley Science Solutions [sciencesolutions.wiley.com]

- 20. wjarr.com [wjarr.com]

- 21. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Validation of Analytical Methods: A Review [gavinpublishers.com]

- 23. cs.purdue.edu [cs.purdue.edu]

- 24. biopharminternational.com [biopharminternational.com]

Comparative Reaction Kinetics of 4-Ethoxybut-1-yne in Sonogashira Cross-Coupling: A Guide for Process Chemists

For researchers and drug development professionals, the Sonogashira cross-coupling reaction remains a cornerstone for constructing C(sp²)–C(sp) bonds. However, while aromatic alkynes (like phenylacetylene) react rapidly, aliphatic alkynes often suffer from sluggish kinetics, requiring elevated temperatures or higher catalyst loadings that can lead to unwanted Glaser homocoupling byproducts.

This guide provides an objective, data-driven comparison of the reaction kinetics of 4-ethoxybut-1-yne —a highly functionalized aliphatic homopropargyl ether—against standard aromatic and unfunctionalized aliphatic benchmarks. By understanding the underlying electronic effects and kinetic bottlenecks, process chemists can rationally optimize reaction conditions for complex active pharmaceutical ingredients (APIs).

Mechanistic Grounding: The Kinetic Bottleneck

The Sonogashira reaction operates via a dual catalytic cycle involving a palladium-catalyzed cross-coupling and a copper-catalyzed alkyne activation step [1]. High-throughput kinetic profiling has consistently demonstrated that for electron-rich or aliphatic alkynes, the rate-determining step (RDS) is not oxidative addition, but rather the formation of the copper-acetylide intermediate and its subsequent transmetalation to the palladium center [2].

Sonogashira catalytic cycle highlighting the transmetalation kinetic bottleneck for aliphatic alkynes.

The acidity of the terminal alkyne proton directly dictates the efficiency of the copper cycle. Aromatic alkynes benefit from π -conjugation, which stabilizes the resulting acetylide anion. Aliphatic alkynes lack this stabilization, making them less acidic and slower to react.

Comparative Kinetics Analysis: The Role of Alkyne Electronics

To objectively evaluate 4-ethoxybut-1-yne, we must compare it against two standard benchmarks: Phenylacetylene (an activated aromatic alkyne) and 1-Hexyne (an unfunctionalized aliphatic alkyne).

The Causality of 4-Ethoxybut-1-yne's Reactivity

4-ethoxybut-1-yne ( HC≡C−CH2−CH2−O−CH2−CH3 ) occupies a unique kinetic middle ground. While it is an aliphatic alkyne, the presence of the ether oxygen at the homopropargylic position introduces two critical kinetic modifiers:

-